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Abstract

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic widely used for treating various

bacterial infections, particularly those of the urinary tract.[1][2][3] Its mechanism of action

involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[4][5]

While effective, a thorough understanding of its toxicological profile and that of its metabolites

is critical for drug development professionals and researchers to ensure patient safety and

guide further study. This technical guide provides an in-depth review of the available

toxicological data for norfloxacin, including quantitative toxicity values, detailed experimental

protocols, and an examination of the underlying mechanisms of toxicity. The profile of its

metabolites, although less extensively studied, is also discussed.

Metabolism of Norfloxacin
Norfloxacin undergoes limited metabolism in the body, with renal elimination of the unchanged

drug being the primary route of excretion.[1] Metabolism accounts for a minor portion of its

clearance, and studies have identified at least six metabolites characterized by modifications to

the piperazine ring.[1] These metabolites exhibit minimal microbiological activity.[1] The total

urinary excretion of these metabolites is less than 10% of the administered dose.[1]

One specific metabolite has been identified as 7-aminoethylenamino-6-fluoro-4-hydroxy

quinoline-3-carboxylic acid.[6] Additionally, environmental biotransformation by organisms like

Mycobacterium spp. can produce metabolites such as N-acetylnorfloxacin and N-
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nitrosonorfloxacin.[7] The N-acetylation process has been shown to inactivate the antibiotic,

likely by altering its charge and reducing its ability to penetrate bacterial cells.[7]

Toxicological Profile of Norfloxacin
The toxicity of norfloxacin has been evaluated in numerous in vivo and in vitro systems.

Adverse effects are generally mild and most commonly affect the gastrointestinal and central

nervous systems.[1]

2.1. Acute Toxicity

Acute toxicity studies establish the lethal dose (LD50) of a substance after a single

administration. For norfloxacin, the LD50 varies by species.

Table 1: Quantitative Acute Toxicity Data for Norfloxacin

Species Route LD50 Value Reference(s)

Female Wistar Rats Oral >2000 mg/kg [8][9]

Female Wistar Rats Oral 4541.1067 mg/kg [10][11][12]

Mice & Rats (Male &

Female)
Oral

>4000 mg/kg (No

significant lethality

observed)

[13]

| Broiler Chicken (5-day old) | IP | 1.55 g/kg (1550 mg/kg) |[14] |

2.2. Sub-chronic and Chronic Toxicity

Repeated-dose studies reveal the effects of long-term exposure. In a 28-day study in rats,

norfloxacin administration led to significant decreases in hematological parameters (total

erythrocyte count, hemoglobin, hematocrit) and increases in biochemical markers of liver and

kidney damage (AST, ALT, BUN, creatinine).[11][15] Histopathological examination revealed

toxic effects on the liver, kidney, heart, spleen, and intestines.[11][15]

Table 2: Chronic Toxicity and Acceptable Daily Intake for Norfloxacin
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Parameter Value Species Study Duration Reference(s)

LOAEL
18 mg/kg
bw/day

Rat 81 weeks [16]

Toxicological ADI
0.018 mg/kg

bw/day
N/A N/A [16]

Microbiological

ADI

0.014 mg/kg

bw/day
N/A N/A [16]

(LOAEL: Lowest Observed Adverse Effect Level; ADI: Acceptable Daily Intake)

2.3. Genotoxicity and Mutagenicity

The genotoxic potential of norfloxacin has produced mixed results. It tested negative in all in

vivo genotoxicity assays.[16] However, some in vitro tests showed positive results for

chromosomal aberrations, though these were not believed to be caused by direct DNA

interaction.[16] The Ames test revealed that norfloxacin and its metabolites (after S9

activation) were mutagenic in S. typhimurium strains TA102 and TA104, which are sensitive to

oxidative chemicals, suggesting a mechanism involving oxidative damage.[17]

Table 3: Genotoxicity Profile of Norfloxacin

Assay Type System/Strain
Metabolic
Activation

Result Reference(s)

Ames Test

S.
typhimurium
TA98, TA100,
UTH8414

With & Without
S9

Negative [17]

Ames Test
S. typhimurium

TA102, TA104
With S9 Positive [17]

E. coli

PolA-/PolA+
Escherichia coli

With & Without

S9
Negative [17]

In vivo Assays Various N/A Negative [16]
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| In vitro Chromosomal Aberration | Mammalian Cells | N/A | Positive |[16] |

2.4. Reproductive and Developmental Toxicity

Like other fluoroquinolones, norfloxacin is known to cause arthropathy (cartilage damage) in

the weight-bearing joints of immature animals.[13][18] For this reason, it is not recommended

for use in children or pregnant women.[18] Studies in male Japanese quail showed that a 14-

day treatment with 20 mg/kg norfloxacin significantly reduced fertility, sperm concentration,

and serum testosterone, while altering the expression of the androgen receptor gene in the

testes.[19] In monkeys, high doses (10 times the human dose) were shown to cause embryonic

loss.[18] However, it has not demonstrated teratogenic effects in rats, rabbits, mice, or

monkeys at doses 6 to 50 times the human dose.[18]

2.5. Ecotoxicity

The presence of antibiotics in the environment is a growing concern. The ecotoxicity of

norfloxacin has been evaluated in several aquatic species.

Table 4: Ecotoxicity Data for Norfloxacin

Organism Endpoint Value Reference(s)

Vibrio fischeri
(bacterium)

NOEC
(bioluminescence
inhibition)

10.38 µg/L [4]

Chlorella vulgaris

(green algae)
EC50 10.4 mg/L [4]

Chlorella vulgaris

(green algae)
NOEC 4.1 mg/L [4]

(NOEC: No Observed Effect Concentration; EC50: Half Maximal Effective Concentration)

Mechanisms of Toxicity
The toxicity of norfloxacin is attributed to several mechanisms, primarily oxidative stress and

off-target effects on mammalian enzymes.
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3.1. Oxidative Stress

Evidence suggests that norfloxacin can induce the production of reactive oxygen species

(ROS).[20] In zebrafish, sub-chronic exposure led to a significant increase in the activity of

antioxidant enzymes like glutathione peroxidase, glutathione S-transferase, and catalase,

indicating a cellular response to oxidative stress.[4] Genotoxicity results from the Ames test

also point towards a mechanism involving oxidative chemicals.[17]
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Caption: Norfloxacin-Induced Oxidative Stress Pathway.

3.2. Mammalian Topoisomerase II Inhibition
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While the primary target of norfloxacin is bacterial DNA gyrase (a type II topoisomerase),

fluoroquinolones can also interact with mammalian topoisomerase II.[3] This interaction can

convert the enzyme into a cellular toxin that causes DNA strand breaks, potentially leading to

cytotoxicity and chromosomal damage.[3][21]

3.3. Other Mechanisms

GABA Antagonism: Fluoroquinolones may antagonize the binding of the neurotransmitter

gamma-aminobutyric acid (GABA) to its receptor, especially when co-administered with

certain nonsteroidal anti-inflammatory drugs (NSAIDs).[22] This can lead to central nervous

system excitation and, in rare cases, seizures.[14]

Drug Interactions: Norfloxacin can interfere with the metabolism of drugs processed by the

cytochrome P450 system, such as caffeine and theophylline, potentially leading to toxicity

from those agents.[11][22]

Experimental Protocols
Standardized protocols are essential for the reliable assessment of toxicological endpoints. The

following sections detail methodologies for key toxicity studies.

4.1. In Vivo Toxicity Studies

Protocol 4.1.1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the LD50 and identify potential acute hazards.

Animal Selection: Healthy, young adult female Wistar rats are typically used.[8] Animals are

acclimatized to laboratory conditions.

Dosing: A single dose of norfloxacin is administered by oral gavage. The study proceeds

stepwise with groups of three animals. Starting doses are selected from fixed levels (e.g., 50,

300, 2000 mg/kg).[8][9]

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

behavior, breathing, motor activity), and body weight changes for up to 14 days.[8]
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Endpoint: The LD50 is determined based on the mortality observed at different dose levels.

The substance is classified into a toxicity category based on the results.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Protocol 4.1.2: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the toxic effects of repeated oral exposure.

Animal Selection & Grouping: Healthy male and female rats are randomly assigned to

control and treatment groups (e.g., 3-4 dose levels).[15]

Dosing: Norfloxacin is administered daily by oral gavage for 28 consecutive days. A control

group receives the vehicle only. A satellite group may be included for a recovery period.[11]

[15]

Observations: Daily clinical observations are performed. Body weight and food consumption

are measured weekly.

Analysis: At the end of the study, blood samples are collected for hematology and clinical

biochemistry analysis. A full necropsy is performed, and organs are weighed and preserved

for histopathological examination.[11]

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

4.2. In Vitro Genotoxicity Assays

Protocol 4.2.1: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to

detect point mutations.

Strain Selection: Use at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or

E. coli WP2 uvrA) to detect various types of mutations.[17]

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 mix), which is an extract of rodent liver containing cytochrome P450 enzymes, to mimic

mammalian metabolism.[17]
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Exposure: The bacterial strains are exposed to various concentrations of norfloxacin in the

presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).

Incubation: The mixture is plated on a minimal agar medium. Plates are incubated for 48-72

hours.

Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required

amino acid and form visible colonies. The number of revertant colonies is counted.

Endpoint: A dose-related increase in revertant colonies compared to the negative control

indicates a positive (mutagenic) result.
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Caption: Experimental Workflow for the Ames Test.

Conclusion
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Norfloxacin has a well-defined toxicological profile characterized by generally low acute

toxicity but with notable concerns related to arthropathy in immature subjects, reproductive

toxicity, and organ toxicity at high, repeated doses. Its genotoxic potential appears to be

mediated by indirect mechanisms such as oxidative stress rather than direct DNA interaction.

The metabolites of norfloxacin are considered to have minimal toxicological and

microbiological activity. This comprehensive profile, supported by standardized experimental

protocols, provides a critical foundation for researchers and drug development professionals to

conduct risk assessments and design future non-clinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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